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Compound of Interest

Compound Name: 12-Bromo-1-dodecanol

Cat. No.: B1266633

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 12-
Bromo-1-dodecanol, a versatile bifunctional organic compound. Its unique structure, featuring
a terminal hydroxyl group and a terminal bromine atom, makes it a valuable building block in
organic synthesis, particularly in the development of novel surfactants, liquid crystals, and
active pharmaceutical ingredients. This document presents its characteristic spectroscopic
data, detailed experimental protocols for data acquisition, and a logical workflow for its
analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 12-Bromo-1-dodecanol,
providing a reference for its identification and characterization.

Table 1: *H NMR Spectroscopic Data for 12-Bromo-1-
dodecanol

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1266633?utm_src=pdf-interest
https://www.benchchem.com/product/b1266633?utm_src=pdf-body
https://www.benchchem.com/product/b1266633?utm_src=pdf-body
https://www.benchchem.com/product/b1266633?utm_src=pdf-body
https://www.benchchem.com/product/b1266633?utm_src=pdf-body
https://www.benchchem.com/product/b1266633?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266633?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~3.64 Triplet 2H -CH2-OH
~3.41 Triplet 2H -CH2-Br
~1.85 Quintet 2H -CH2-CH2-Br
~1.57 Quintet 2H -CH2-CH2-OH
~1.26-1.42 Multiplet 16H -(CH2)s-
~1.5 (variable) Singlet 1H -OH

Solvent: CDCIs. Instrument Frequency: 400 MHz.[1]

Table 2: **C NMR Spectroscopic Data for 12-Bromo-1-

dodecanol
Chemical Shift (8) ppm Assighment
~63.1 -CH2-OH
~39.5 -CH2-Br
~34.0 Cl1
~32.8 Cc2
~29.6 - 29.4 (multiple peaks) C4-C9
~28.8 C10
~28.2 C3
~25.7 Cl

Solvent: CDCls.

Table 3: FT-IR Spectroscopic Data for 12-Bromo-1-
dodecanol
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Wavenumber . . . .

(cm-?) Intensity Bond Vibration Functional Group
~3330 Strong, Broad O-H Stretch Alcohol

~2920 Strong C-H Stretch Alkane

~2850 Strong C-H Stretch Alkane

~1465 Medium C-H Bend Alkane

~1058 Strong C-O Stretch Primary Alcohol
~645 Medium C-Br Stretch Alkyl Halide

Table 4: Mass Spectrometry Data for 12-Bromo-1-

dodecanol
miz Relative Intensity (%) Proposed Fragment
264/266 Low [M]* (Molecular lon)
185 Moderate [M - Br]*
167 Moderate [M - Br - H20]*
55 High [CaH7]*
41 High [CsHs]*

lonization Method: Electron lonization (El).[2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

'H and **C NMR Spectroscopy

Objective: To obtain high-resolution *H and 13C NMR spectra for the structural elucidation of 12-

Bromo-1-dodecanol.

Methodology:
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o Sample Preparation: Dissolve approximately 10-20 mg of 12-Bromo-1-dodecanol in 0.6-0.7
mL of deuterated chloroform (CDCls).

 Instrumentation: Utilize a 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

e 1H NMR Acquisition:

o Acquire the spectrum at room temperature.

o Set the spectral width to cover the range of -2 to 12 ppm.

o Use a pulse angle of 30-45 degrees.

o Set the relaxation delay to 1-2 seconds.

o Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise
ratio.

e 13C NMR Acquisition:

o Acquire the spectrum using a proton-decoupled pulse sequence.

[e]

Set the spectral width to cover the range of 0 to 220 ppm.

o

Use a pulse angle of 45-60 degrees.

[¢]

Set the relaxation delay to 2-5 seconds.

[¢]

Acquire a larger number of scans (typically 128 or more) due to the lower natural
abundance of 13C.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the spectra to the
residual solvent peak (CDCls: 6H = 7.26 ppm, 6C = 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in 12-Bromo-1-dodecanol.
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Methodology:
o Sample Preparation (Thin Film Method):

o Dissolve a small amount of solid 12-Bromo-1-dodecanol in a volatile solvent (e.g.,

dichloromethane or acetone).
o Apply a drop of the solution onto a KBr or NaCl salt plate.

o Allow the solvent to evaporate completely, leaving a thin, uniform film of the sample on the

plate.
e Instrumentation: Use a Fourier-Transform Infrared spectrometer.

o Data Acquisition:

o

Place the salt plate in the sample holder of the spectrometer.

[¢]

Acquire a background spectrum of the clean, empty salt plate.

[¢]

Acquire the sample spectrum over the range of 4000-400 cm™1.

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

[e]

o Data Processing: The software automatically subtracts the background spectrum from the
sample spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 12-Bromo-1-

dodecanol.
Methodology:

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

e Instrumentation: Use a mass spectrometer equipped with an Electron lonization (EIl) source.
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+ lonization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70
eV) to induce ionization and fragmentation.

* Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight).

+ Detection: Detect the ions and record their abundance to generate a mass spectrum.

o Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and the
characteristic fragmentation pattern. The isotopic pattern of bromine (7°Br and 8Br in
approximately a 1:1 ratio) should be evident in bromine-containing fragments.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
analysis of 12-Bromo-1-dodecanol.

Sample Preparation

12-Bromo-1-dodecanol

Spectroscopic Analysis

FT-IR Spectroscopy Mass Spectrometry
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Caption: Workflow for Spectroscopic Analysis of 12-Bromo-1-dodecanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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